
Chloramphenicol-Natriumsuccinat
Übersicht
Beschreibung
Chloramphenicol sodium succinate: is a broad-spectrum antibiotic used to treat severe bacterial infections. It is an ester prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body. Chloramphenicol sodium succinate is particularly useful for intravenous administration due to its increased solubility compared to chloramphenicol .
Wirkmechanismus
Target of Action
Chloramphenicol sodium succinate is a prodrug of chloramphenicol . The primary target of chloramphenicol is the bacterial ribosome . Specifically, it binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli . This interaction inhibits bacterial protein synthesis, making chloramphenicol a bacteriostatic antibiotic .
Mode of Action
Chloramphenicol sodium succinate is hydrolyzed into the active chloramphenicol . Chloramphenicol resembles uridine-5’-phosphate . It binds to the bacterial ribosome, blocking the peptidyl transferase step, and preventing the attachment of aminoacyl tRNA to the ribosome . This interaction inhibits bacterial protein synthesis .
Biochemical Pathways
The propane-diol moiety of chloramphenicol can be metabolized through a number of pathways including glucuronidation, sulfate conjugation, phosphorylation, acetylation, and oxidation . The dichloroacetate moiety can be metabolized through hydrolysis of the amide group and dechlorination . The nitro functional group can also be metabolized to an aryl amine and aryl amide metabolite .
Pharmacokinetics
Chloramphenicol succinate acts as a prodrug, being converted to active chloramphenicol while it is circulating in the body . The bioavailability of chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but the range is quite variable . Incomplete bioavailability is the result of renal excretion of unchanged chloramphenicol succinate prior to it being hydrolyzed to active chloramphenicol . Plasma protein binding of chloramphenicol is approximately 60% in healthy adults . The drug is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Most of a chloramphenicol dose is metabolized by the liver to inactive products, the chief metabolite being a glucuronide conjugate; only 5 to 15% of chloramphenicol is excreted unchanged in the urine . The elimination half-life is approximately 4 hours .
Result of Action
The result of chloramphenicol’s action is the inhibition of bacterial growth . By binding to the bacterial ribosome and inhibiting protein synthesis, chloramphenicol prevents the bacteria from producing essential proteins, thereby stopping their growth .
Action Environment
The action of chloramphenicol sodium succinate can be influenced by environmental factors. For example, the penetration of chloramphenicol in HeLa 3D tumor sphere model was enhanced, which was related to deeply penetrated microemulsion of small size mediated at the tumor site
Wissenschaftliche Forschungsanwendungen
Chemie: Chloramphenicol-Natriumsuccinat wird in der Molekularbiologie zur bakteriellen Selektion in genetischen Experimenten eingesetzt. Es wird auch bei der Synthese verschiedener Derivate für Forschungszwecke eingesetzt .
Biologie: In der biologischen Forschung wird this compound verwendet, um die bakterielle Proteinsynthese und die Mechanismen der Antibiotikaresistenz zu untersuchen .
Medizin: Klinisch wird this compound zur Behandlung schwerer Infektionen verwendet, die durch empfindliche Bakterien verursacht werden, darunter Meningitis, Typhus und Rickettsien-Infektionen .
Industrie: In der pharmazeutischen Industrie wird this compound aufgrund seiner Löslichkeit und Stabilität bei der Formulierung von injizierbaren Antibiotika eingesetzt .
Wirkmechanismus
This compound wird zu Chloramphenicol hydrolysiert, das an die 50S-ribosomale Untereinheit bakterieller Ribosomen bindet. Diese Bindung hemmt die Peptidyltransferase-Aktivität und verhindert die Bildung von Peptidbindungen während der Proteinsynthese. Dadurch wird das bakterielle Wachstum gestoppt .
Biochemische Analyse
Biochemical Properties
Chloramphenicol sodium succinate is hydrolyzed into the active form, chloramphenicol, in the body . Chloramphenicol binds to bacterial ribosomes and prevents translation . It resembles uridine-5’-phosphate and binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, which prevents translation .
Cellular Effects
Chloramphenicol sodium succinate, once converted to chloramphenicol, has a broad-spectrum antibiotic effect. It inhibits bacterial protein synthesis by binding to the bacterial ribosome and preventing translation . This action can affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Chloramphenicol sodium succinate involves its conversion to Chloramphenicol, which then binds to bacterial ribosomes and inhibits protein synthesis . Chloramphenicol binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, preventing translation .
Temporal Effects in Laboratory Settings
The effects of Chloramphenicol sodium succinate change over time in laboratory settings. It is hydrolyzed into the active form, Chloramphenicol, in the body . The bioavailability of Chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but the range is quite variable .
Dosage Effects in Animal Models
The effects of Chloramphenicol sodium succinate vary with different dosages in animal models .
Metabolic Pathways
Chloramphenicol sodium succinate is metabolized (hydrolyzed) by esterases in the body to active Chloramphenicol . Most of a Chloramphenicol dose is metabolized by the liver to inactive products, the chief metabolite being a glucuronide conjugate .
Transport and Distribution
Chloramphenicol sodium succinate, once converted to Chloramphenicol, is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta .
Subcellular Localization
Chloramphenicol sodium succinate, once converted to Chloramphenicol, is a small molecule that diffuses well into many body tissues including cerebral spinal fluid (CSF) - even in the absence of inflamed meninges, eye, pleural fluid, synovial fluid, ascitic fluid, liver, and kidneys .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Chloramphenicol-Natriumsuccinat wird durch Veresterung von Chloramphenicol mit Bernsteinsäureanhydrid in Gegenwart eines organischen Amin-Katalysators synthetisiert. Die Reaktion beinhaltet die Bildung einer Esterbindung zwischen der Hydroxylgruppe von Chloramphenicol und der Carboxylgruppe von Bernsteinsäureanhydrid .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound hergestellt, indem Chloramphenicol in einem geeigneten Lösungsmittel gelöst und unter kontrollierten Bedingungen mit Bernsteinsäureanhydrid umgesetzt wird. Das Produkt wird dann gereinigt und in seine Natriumsalzform für pharmazeutische Zwecke umgewandelt .
Analyse Chemischer Reaktionen
Reaktionstypen: Chloramphenicol-Natriumsuccinat unterliegt einer Hydrolyse, um das aktive Chloramphenicol freizusetzen. Diese Hydrolyse wird durch Esterasen im Körper katalysiert .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser und Esterasen sind die wichtigsten Reagenzien, die an der Hydrolyse von this compound beteiligt sind.
Oxidation und Reduktion: this compound unterliegt unter physiologischen Bedingungen in der Regel nicht Oxidation- oder Reduktionsreaktionen.
Hauptprodukte: Das Hauptprodukt der Hydrolyse ist Chloramphenicol, das die antibiotische Wirkung durch Hemmung der bakteriellen Proteinsynthese ausübt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Chloramphenicol: Die aktive Form von Chloramphenicol-Natriumsuccinat, die zur oralen und topischen Verabreichung verwendet wird.
Chloramphenicolpalmitat: Ein Ester-Prodrug von Chloramphenicol, das zur oralen Verabreichung verwendet wird.
Einzigartigkeit: this compound ist aufgrund seiner Löslichkeit und Eignung für die intravenöse Verabreichung einzigartig. Im Gegensatz zu Chloramphenicolpalmitat, das oral verabreicht wird, wird this compound für schwere Infektionen bevorzugt, die eine schnelle und kontrollierte Abgabe des Antibiotikums erfordern .
Eigenschaften
CAS-Nummer |
982-57-0 |
|---|---|
Molekularformel |
C15H16Cl2N2O8.Na C15H16Cl2N2NaO8 |
Molekulargewicht |
446.2 g/mol |
IUPAC-Name |
sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/t10-,13-;/m1./s1 |
InChI-Schlüssel |
OQAWGHRXAVKAIG-HTMVYDOJSA-N |
SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |
Kanonische SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |
Aussehen |
White solid |
Key on ui other cas no. |
982-57-0 |
Physikalische Beschreibung |
Chloramphenicol sodium succinate is a white powder. (NTP, 1992) |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
3544-94-3 (Parent) |
Löslichkeit |
greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) |
Synonyme |
1-[(2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Sodium Salt; Mono[(2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Monosodium Salt; Betamicetin; Chloramphen |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chloramphenicol sodium succinate is a prodrug that is hydrolyzed in vivo to Chloramphenicol. [] Chloramphenicol acts by reversibly binding to the 50S subunit of bacterial ribosomes, specifically targeting the peptidyl transferase activity. [] This binding interferes with the elongation process of protein synthesis, effectively preventing bacterial cell growth. []
ANone: While a detailed spectroscopic analysis is not provided in these abstracts, Chloramphenicol sodium succinate is the sodium succinate ester of Chloramphenicol. This means a succinic acid moiety is attached to the Chloramphenicol molecule, and the carboxyl group of succinic acid is present in its sodium salt form.
A: Research suggests Chloramphenicol sodium succinate can be loaded onto silicone hydrogel contact lenses, demonstrating potential for sustained release in treating ocular bacterial infections. [] The drug release was found to be directly proportional to the loading concentration. []
ANone: Chloramphenicol sodium succinate is not known to possess catalytic properties. Its primary application stems from the antibacterial activity of its active metabolite, Chloramphenicol.
ANone: The provided abstracts do not delve into computational chemistry studies or QSAR models for Chloramphenicol sodium succinate.
A: Information regarding the stability of different Chloramphenicol sodium succinate formulations is limited in the abstracts. One study mentions that Chloramphenicol sodium succinate can be hydrolyzed to active Chloramphenicol in ventricular fluid. []
ANone: The provided research abstracts do not specifically address SHE regulations concerning Chloramphenicol sodium succinate.
A: Chloramphenicol sodium succinate, when administered intramuscularly, is well absorbed and achieves therapeutic levels in the blood. [] Studies in children showed peak blood levels comparable to those achieved with intravenous administration, suggesting efficient absorption from muscle tissue. []
A: In a study on adult horses, the mean bioavailability of Chloramphenicol base after oral administration was found to be 28%, significantly lower than the bioavailability achieved with intravenous Chloramphenicol sodium succinate. []
A: Age significantly impacts the pharmacokinetics of Chloramphenicol in foals. Studies show that elimination half-life (t1/2 beta) decreases significantly from 5.29 hours in one-day-old foals to 0.34 hours in 42-day-old foals, indicating faster clearance with increasing age. [] This highlights the importance of age-specific dosing regimens for this drug in horses.
A: Hemodialysis can significantly increase the total body clearance (ClTB) of Chloramphenicol, especially in patients with compromised liver function. [] This increase in clearance during dialysis necessitates careful monitoring of drug levels and potential dose adjustments. []
A: Studies suggest that treatment of bacterial meningitis in children with intramuscular Chloramphenicol sodium succinate, combined with oral probenecid and chloramphenicol palmitate, can be as effective as intravenous administration of Chloramphenicol. [] This suggests that alternative routes of administration can be considered for this condition.
A: While the provided abstracts do not extensively cover resistance mechanisms, one study investigating Haemophilus species bacteremia in adults highlights a concerning trend of increasing resistance to Chloramphenicol. [] This underscores the importance of monitoring resistance patterns and adapting treatment strategies accordingly.
A: One study explored the possibility of using silicone hydrogel contact lenses as a sustained-release platform for Chloramphenicol sodium succinate in treating ocular infections. [] This approach holds promise for improving patient compliance and achieving targeted drug delivery to the eye.
ANone: The provided abstracts do not discuss specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects associated with Chloramphenicol sodium succinate.
ANone: Several analytical methods are mentioned in the research for measuring Chloramphenicol and its metabolites in various biological matrices:
- High-Performance Liquid Chromatography (HPLC): Utilized for determining Chloramphenicol concentrations in plasma and milk. [, , , ]
- Microbiological Assay: Used to determine plasma chloramphenicol concentrations. []
- Chloramphenicol-ELISA: Employed for monitoring serum chloramphenicol concentrations. []
- Chemical Colorimetric Method: Used to quantify plasma chloramphenicol levels. []
A: Yes, radial-compression liquid chromatography allows for the direct and simultaneous measurement of Chloramphenicol and its monosuccinate ester in minute plasma samples (as small as 10 μL). [] This method offers a rapid and efficient way to analyze both compounds in clinical settings.
ANone: The environmental impact and degradation of Chloramphenicol sodium succinate are not discussed in the provided abstracts.
ANone: The provided abstracts do not discuss studies specifically addressing the dissolution rate or solubility of Chloramphenicol sodium succinate in various media.
A: While not extensively detailed, some abstracts mention validation parameters like accuracy, precision, and specificity for the employed analytical methods, emphasizing the importance of reliable and robust analytical techniques. [, ]
ANone: The research papers provided do not delve into the specifics of quality control and assurance measures during the development, manufacturing, or distribution of Chloramphenicol sodium succinate.
ANone: The abstracts do not discuss the potential of Chloramphenicol sodium succinate to induce an immune response or any strategies to address immunogenicity concerns.
ANone: The research provided does not provide information on interactions between Chloramphenicol sodium succinate and drug transporters.
A: Contrary to its effects observed in other species, Chloramphenicol, even at doses causing a significant decrease in the activity of hepatic biotransformation enzymes (aniline hydroxylase and ethylmorphine N-demethylase), did not prolong the duration of pentobarbital or ketamine/xylazine anesthesia in guinea pigs. [] This suggests species-specific differences in drug interactions and highlights the importance of considering species-specific metabolism when extrapolating data.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


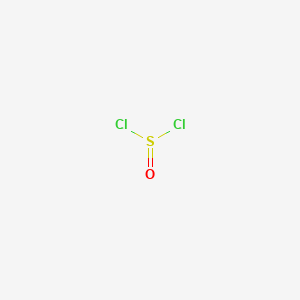
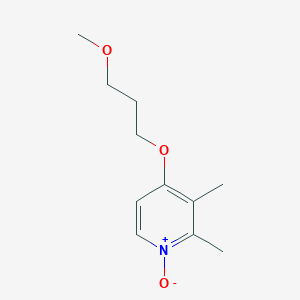

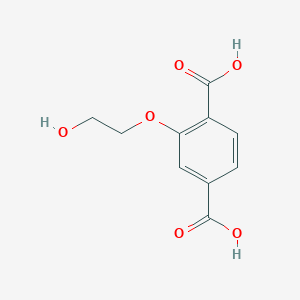
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
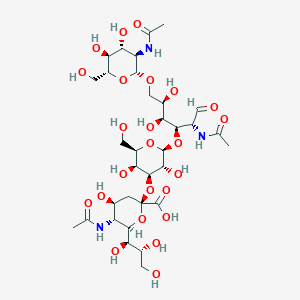
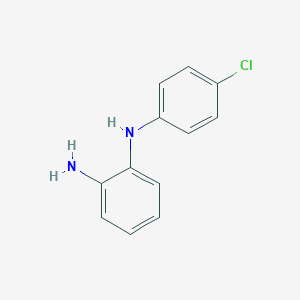
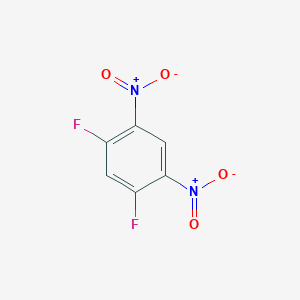

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)
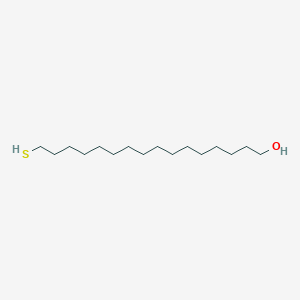

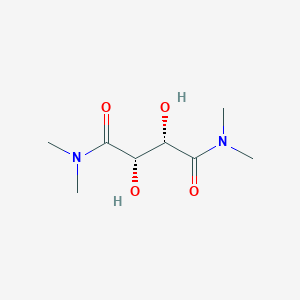
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
